(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring through a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate (E)-4-(3-hydroxy-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The conjugated enone system allows the compound to participate in Michael addition reactions, which can modify biological molecules and affect their function. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
(E)-4-(3-oxo-3-(furan-2-yl)prop-1-en-1-yl)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
(E)-4-(3-oxo-3-(phenyl)prop-1-en-1-yl)benzoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or phenyl rings. The thiophene ring enhances the compound’s ability to participate in π-π interactions and electron transfer processes, making it valuable in material science and organic electronics.
Properties
IUPAC Name |
4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNUADZNDUZRB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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